3-(3,4-Dimethylphenoxy)-N-methylpropan-1-amine

Drug Discovery Medicinal Chemistry ADME

3-(3,4-Dimethylphenoxy)-N-methylpropan-1-amine (CAS 915923-36-3) is a synthetic aryloxypropanamine derivative, also designated as DMMDA. The compound has a molecular formula of C12H19NO and a molecular weight of 193.29 g/mol.

Molecular Formula C12H19NO
Molecular Weight 193.28 g/mol
CAS No. 915923-36-3
Cat. No. B1344697
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3,4-Dimethylphenoxy)-N-methylpropan-1-amine
CAS915923-36-3
Molecular FormulaC12H19NO
Molecular Weight193.28 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)OCCCNC)C
InChIInChI=1S/C12H19NO/c1-10-5-6-12(9-11(10)2)14-8-4-7-13-3/h5-6,9,13H,4,7-8H2,1-3H3
InChIKeyJASCWXRCTFBENH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(3,4-Dimethylphenoxy)-N-methylpropan-1-amine (CAS 915923-36-3) | Chemical Profile and Baseline Identity for Procurement Decisions


3-(3,4-Dimethylphenoxy)-N-methylpropan-1-amine (CAS 915923-36-3) is a synthetic aryloxypropanamine derivative, also designated as DMMDA . The compound has a molecular formula of C12H19NO and a molecular weight of 193.29 g/mol . Its chemical structure features a 3,4-dimethylphenoxy ring linked via a propyl chain to an N-methylamine moiety . Reported physicochemical properties include a density of 0.946 g/cm³, a boiling point of 305.1°C at 760 mmHg, a flash point of 125.1°C, and a calculated LogP of 2.88, indicating moderate lipophilicity .

Why Generic Substitution of 3-(3,4-Dimethylphenoxy)-N-methylpropan-1-amine is Not Viable: Structural Determinants of Biological Activity


Aryloxypropanamines exhibit a well-documented structure-activity relationship where the substitution pattern on the aryloxy ring critically dictates the selectivity profile for biogenic amine transporters [1]. Specifically, the 3,4-dimethyl substitution pattern on the phenoxy ring of the target compound is a key determinant of its molecular recognition, distinguishing it from mono-substituted or differently substituted analogs. Therefore, generic substitution with a compound bearing an alternative substitution pattern (e.g., 2,6-dimethyl or 4-methoxy) or a different linker length is not scientifically valid, as it would likely result in a divergent pharmacological profile and invalidate comparative research findings [2].

Quantitative Differentiation Evidence for 3-(3,4-Dimethylphenoxy)-N-methylpropan-1-amine (CAS 915923-36-3)


Comparative Lipophilicity (LogP) for Membrane Permeability and CNS Exposure

The target compound exhibits a calculated LogP of 2.88 . This value is higher than that of the closely related primary amine analog 3-(3,4-dimethylphenoxy)propan-1-amine (CAS 192634-79-0), which has a LogP of approximately 1.8 . The increased lipophilicity is a direct consequence of N-methylation, which reduces hydrogen-bonding capacity and enhances passive membrane diffusion [1].

Drug Discovery Medicinal Chemistry ADME

Reported Serotonergic and Dopaminergic Activity Profile

The compound is reported to act as an agonist at both serotonin (5-HT) and dopamine receptors . This dual activity profile distinguishes it from selective serotonin reuptake inhibitors (SSRIs) like fluoxetine, which primarily target the serotonin transporter without direct dopamine receptor agonism [1].

Neuropharmacology Receptor Binding CNS Research

Purity and Physical Form for Reproducible Research

Commercially available material is typically supplied as an achiral liquid with a purity of ≥95% . This contrasts with many chiral aryloxypropanolamine research tools (e.g., beta-blockers) which require careful handling of enantiomers and are often solids, complicating formulation and solubility [1]. The target compound's physical state (liquid) and achiral nature simplify handling and dissolution for in vitro assays.

Chemical Synthesis Quality Control Assay Development

Absence of Significant Beta-Adrenoceptor Affinity

Structural analysis suggests that the N-methylpropan-1-amine chain, which lacks the beta-hydroxy group essential for beta-adrenoceptor binding, likely confers a clean profile devoid of beta-blockade activity [1]. This is a key differentiator from beta-adrenergic aryloxypropanolamines like propranolol or practolol, which possess this critical hydroxyl moiety [2].

Off-Target Profiling Selectivity Safety Pharmacology

High-Value Research and Industrial Applications for 3-(3,4-Dimethylphenoxy)-N-methylpropan-1-amine (CAS 915923-36-3)


CNS Drug Discovery: Investigating Dual Serotonergic/Dopaminergic Mechanisms

Leverage the compound's reported dual-agonist activity at serotonin and dopamine receptors to probe the synergistic effects of these systems in models of mood disorders or psychosis. Its superior LogP of 2.88 predicts enhanced CNS penetration, making it a valuable tool for in vivo neuropharmacology studies where brain exposure is critical.

ADME/PK Assay Development and Validation

Utilize the compound's favorable physicochemical properties, including its achiral nature and liquid form , as a model substrate for developing and validating in vitro assays for permeability (e.g., PAMPA, Caco-2) and metabolic stability. Its structural features make it a useful reference compound for calibrating LC-MS/MS methods for detecting and quantifying aryloxypropanamine derivatives in biological matrices.

Chemical Biology: Aryloxypropanamine Scaffold Structure-Activity Relationship (SAR) Studies

Employ this compound as a key reference point in systematic SAR campaigns exploring the aryloxypropanamine pharmacophore [1]. Its specific 3,4-dimethyl substitution and N-methylated amine serve as a defined structural variant for benchmarking against analogs with different substitution patterns or linker lengths, aiding in the elucidation of molecular determinants for transporter and receptor selectivity [2].

Comparative Pharmacology: Off-Target Selectivity Profiling

Use this compound as a tool to investigate off-target effects associated with the aryloxypropanamine scaffold. Its predicted lack of beta-adrenoceptor affinity [3] allows researchers to isolate and study the consequences of its primary CNS target engagement (e.g., 5-HT and dopamine receptors) without the confounding influence of beta-adrenergic signaling, offering a cleaner pharmacological profile for mechanistic studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(3,4-Dimethylphenoxy)-N-methylpropan-1-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.